molecular formula C29H43N3O B14187937 N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide CAS No. 876745-10-7

N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide

Katalognummer: B14187937
CAS-Nummer: 876745-10-7
Molekulargewicht: 449.7 g/mol
InChI-Schlüssel: VGOWBSPWUTVAAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is a complex organic compound characterized by its unique structure, which includes two dimethylamino groups attached to phenyl rings, linked by a methylene bridge, and connected to a dodecanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with dodecanamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanoic acid, while reduction may yield N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamine.

Wissenschaftliche Forschungsanwendungen

N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzophenone, 4,4’-bis(dimethylamino)-:

    Bis[4-(dimethylamino)phenyl]methane: Similar in structure but differs in the absence of the methylene bridge and dodecanamide group.

Uniqueness

N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide is unique due to its combination of dimethylamino groups, methylene bridge, and dodecanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

876745-10-7

Molekularformel

C29H43N3O

Molekulargewicht

449.7 g/mol

IUPAC-Name

N-[bis[4-(dimethylamino)phenyl]methylidene]dodecanamide

InChI

InChI=1S/C29H43N3O/c1-6-7-8-9-10-11-12-13-14-15-28(33)30-29(24-16-20-26(21-17-24)31(2)3)25-18-22-27(23-19-25)32(4)5/h16-23H,6-15H2,1-5H3

InChI-Schlüssel

VGOWBSPWUTVAAR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)N=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.